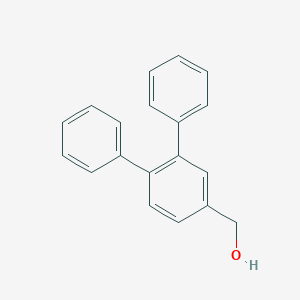
(3,4-diphenylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’2’,1’'-Terphenyl]-5-ylmethanol: is an organic compound with a complex structure consisting of three benzene rings connected linearly
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:2’,1’‘-Terphenyl]-5-ylmethanol typically involves the reaction of terphenyl derivatives with suitable reagents. One common method is the reduction of [1,1’:2’,1’'-Terphenyl]-5-carboxaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of [1,1’:2’,1’'-Terphenyl]-5-ylmethanol may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions:
Oxidation: [1,1’:2’,1’'-Terphenyl]-5-ylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
科学研究应用
Chemistry:
Organic Synthesis: [1,1’:2’,1’'-Terphenyl]-5-ylmethanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to create potential pharmaceutical agents with specific biological activities.
Biochemical Research: It is used in studies to understand the interactions between aromatic compounds and biological macromolecules.
Industry:
作用机制
The mechanism by which [1,1’:2’,1’'-Terphenyl]-5-ylmethanol exerts its effects involves interactions with specific molecular targets. The compound can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function . Additionally, it can participate in hydrogen bonding and van der Waals interactions, affecting the stability and activity of biological molecules.
相似化合物的比较
- [1,1’:2’,1’'-Terphenyl]-4-ylmethanol
- [1,1’:2’,1’'-Terphenyl]-3-ylmethanol
- [1,1’:2’,1’'-Terphenyl]-2-ylmethanol
Comparison:
- Structural Differences: The position of the hydroxyl group on the terphenyl backbone varies among these compounds, leading to differences in their chemical reactivity and physical properties.
- Unique Properties: [1,1’:2’,1’'-Terphenyl]-5-ylmethanol is unique due to its specific substitution pattern, which can influence its interactions with other molecules and its overall stability.
属性
分子式 |
C19H16O |
|---|---|
分子量 |
260.3g/mol |
IUPAC 名称 |
(3,4-diphenylphenyl)methanol |
InChI |
InChI=1S/C19H16O/c20-14-15-11-12-18(16-7-3-1-4-8-16)19(13-15)17-9-5-2-6-10-17/h1-13,20H,14H2 |
InChI 键 |
OVJDZGPTUCTOBA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


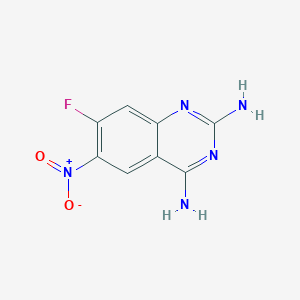
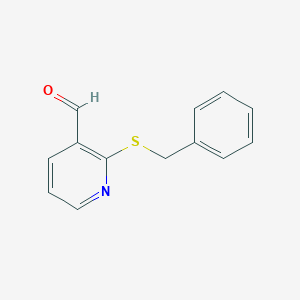
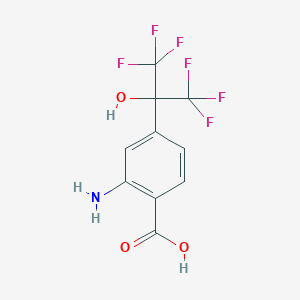
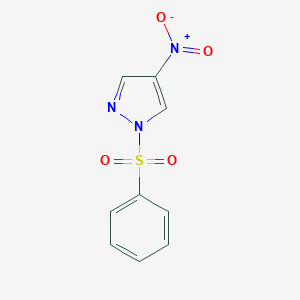
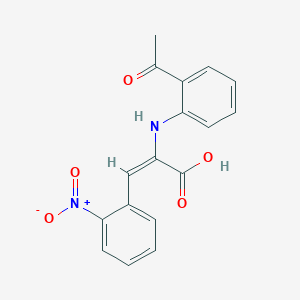
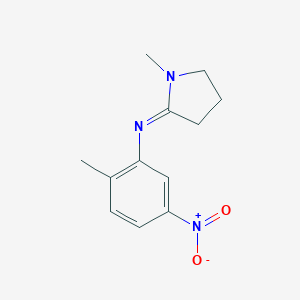
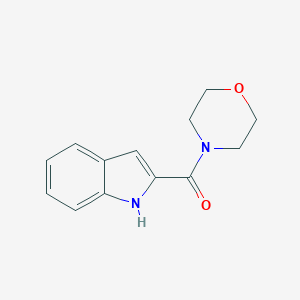
![3-[(2-Carboxyethyl)-2-hydroxyanilino]propanoic acid](/img/structure/B514889.png)
![2-[4-(Trifluoroacetamido)phenyl]acetic acid](/img/structure/B514892.png)
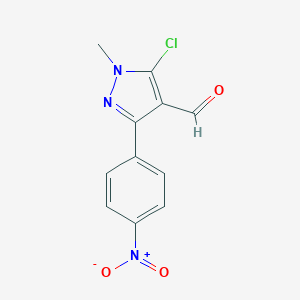
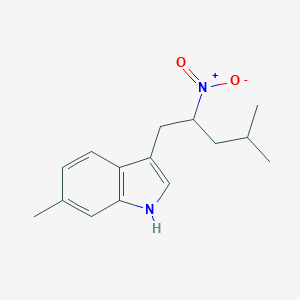
![Methyl 2-[1-(4-pyridazinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B514901.png)
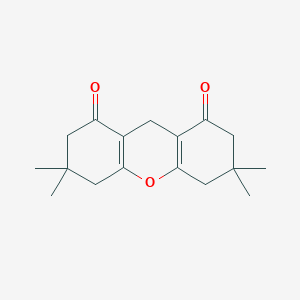
![2,4-dichloro-N-{2-[(2,4-dichlorobenzoyl)amino]vinyl}benzamide](/img/structure/B514905.png)
